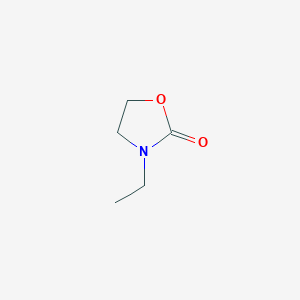
1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C6H9BrO. It is a cyclopropane derivative where a bromine atom and a formyl group are attached to the cyclopropane ring. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethylcyclopropane-1-carbaldehyde. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), leading to the formation of different derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce 2,2-dimethylcyclopropane-1-carboxylic acid.
- Reduction reactions yield 2,2-dimethylcyclopropane-1-methanol.
Scientific Research Applications
1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde is used in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the aldehyde group are key reactive sites. The bromine atom can undergo nucleophilic substitution, while the aldehyde group can participate in nucleophilic addition and oxidation-reduction reactions. These reactions are facilitated by the strain in the cyclopropane ring, which makes the compound more reactive.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylcyclopropane: Lacks the aldehyde group, making it less reactive in certain types of reactions.
2,2-Dimethylcyclopropane-1-carbaldehyde: Lacks the bromine atom, affecting its reactivity towards nucleophiles.
1-Chloro-2,2-dimethylcyclopropane-1-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: 1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the cyclopropane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
55264-76-1 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C6H9BrO/c1-5(2)3-6(5,7)4-8/h4H,3H2,1-2H3 |
InChI Key |
KRUTWRIULXRMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(C=O)Br)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



